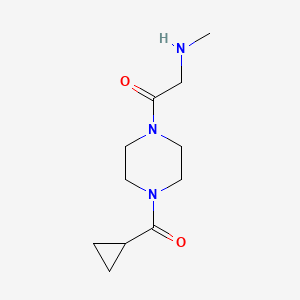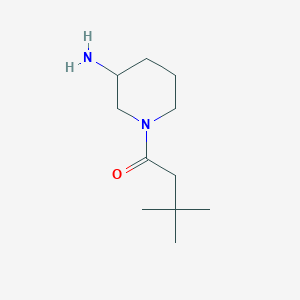
1-(3-Aminopiperidin-1-yl)-3,3-dimethylbutan-1-one
説明
1-(3-Aminopiperidin-1-yl)-3,3-dimethylbutan-1-one is a chemical compound with the molecular formula C7H14N2O . It is a derivative of piperidine, a six-membered ring with five methylene groups (-CH2-) and one amine group (-NH-) .
Synthesis Analysis
The synthesis of piperidinone derivatives, which includes 1-(3-Aminopiperidin-1-yl)-3,3-dimethylbutan-1-one, remains challenging . A recent study has developed an organophotocatalysed [1 + 2 + 3] strategy to enable the synthesis of these derivatives .
Molecular Structure Analysis
Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Chemical Reactions Analysis
Piperidine and its derivatives, including 1-(3-Aminopiperidin-1-yl)-3,3-dimethylbutan-1-one, have been found to have significant roles in the synthesis of pharmaceuticals .
Physical And Chemical Properties Analysis
The physical and chemical properties of 1-(3-Aminopiperidin-1-yl)-3,3-dimethylbutan-1-one include a molecular weight of 142.20 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 2, and a rotatable bond count of 0 . Its exact mass is 142.110613074 g/mol .
科学的研究の応用
Dipeptidyl Peptidase-4 (DPP-4) Inhibition
BI 1356 is a novel competitive, selective, potent, and long-acting DPP-4 inhibitor . DPP-4 inhibitors are a class of medicines that are used to treat type 2 diabetes . They work by blocking the action of DPP-4, an enzyme that destroys the hormone incretin. Incretins help the body produce more insulin when needed and reduce the amount of glucose being produced by the liver when it’s not needed .
Treatment of Type 2 Diabetes
BI 1356 is under clinical development for the treatment of type 2 diabetes . It has shown to lower HbA1c (a measure of blood sugar control) after multiple dosing in both genetic and non-genetic animal models of diabetes . This suggests that BI 1356 could be efficacious in treating a broad spectrum of type 2 diabetic patients .
Increase in Basal Glucagon-like Peptide-1 (GLP-1) Levels
Multiple dosing of BI 1356 leads to a sustained increase in basal levels of active GLP-1 in the systemic circulation . GLP-1 is an incretin hormone that stimulates insulin secretion and inhibits glucagon secretion, thereby lowering blood glucose levels .
Superiority Over Other DPP-4 Inhibitors
BI 1356 has shown superior potency and longer duration of action compared to other DPP-4 inhibitors such as sitagliptin, alogliptin, saxagliptin, and vildagliptin . This makes BI 1356 a potential candidate for a once-daily treatment for type 2 diabetes at low therapeutic doses .
Research Tool in Pharmacology
Due to its potent and selective inhibition of DPP-4, BI 1356 can be used as a research tool in pharmacology to study the role of DPP-4 and incretin hormones in glucose metabolism and diabetes .
Potential Effects on Pancreatic Alpha and Beta Cells
The sustained increase in GLP-1 levels caused by BI 1356 could potentially have long-term benefits on pancreatic alpha and beta cells . These cells are responsible for the production of glucagon and insulin, respectively .
作用機序
While the specific mechanism of action for 1-(3-Aminopiperidin-1-yl)-3,3-dimethylbutan-1-one is not explicitly mentioned in the search results, it is noted that piperidine derivatives have been used in the treatment of type II diabetes . They act as dipeptidyl peptidase-4 inhibitors, which are used in the control of diabetes mellitus .
将来の方向性
Piperidine and its derivatives, including 1-(3-Aminopiperidin-1-yl)-3,3-dimethylbutan-1-one, have shown potential in various applications, particularly in the pharmaceutical industry . Future research may focus on the development of fast and cost-effective methods for the synthesis of substituted piperidines . Additionally, these compounds could be used as potential lead structures in the discovery of novel synthetic auxin herbicides .
特性
IUPAC Name |
1-(3-aminopiperidin-1-yl)-3,3-dimethylbutan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O/c1-11(2,3)7-10(14)13-6-4-5-9(12)8-13/h9H,4-8,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDSRFHZVJBPFKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)N1CCCC(C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Aminopiperidin-1-yl)-3,3-dimethylbutan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![{3-[3-(Pyrrolidin-1-yl)propoxy]phenyl}methanol](/img/structure/B1464294.png)
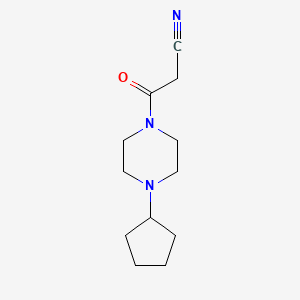
![{1-[2-(4-fluorophenoxy)ethyl]-1H-1,2,3-triazol-4-yl}methanamine](/img/structure/B1464298.png)
![[1-(2-Chloro-4-fluorobenzoyl)pyrrolidin-3-yl]methanol](/img/structure/B1464299.png)

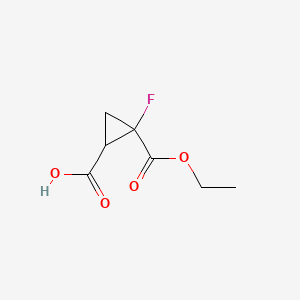
![4-{[(3-Methylphenyl)methyl]carbamoyl}benzoic acid](/img/structure/B1464303.png)
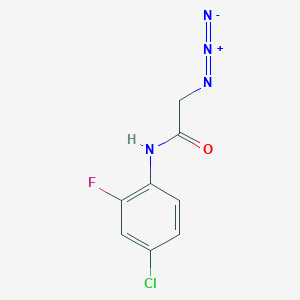
![[1-(3-Aminopyridin-2-yl)piperidin-2-yl]methanol](/img/structure/B1464307.png)
![1-[(2,2-Difluoroethyl)amino]propan-2-ol](/img/structure/B1464309.png)
